N-(4-bromophenyl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide
Description
The compound N-(4-bromophenyl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide features a 4-bromophenyl group attached via an acetamide linkage to a thioether-bridged imidazole core substituted with a 3-methoxyphenyl group at position 1. This structure combines lipophilic (bromophenyl), electron-donating (methoxyphenyl), and hydrogen-bonding (amide and thioether) moieties, making it a candidate for diverse biological applications.
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O2S/c1-24-16-4-2-3-15(11-16)22-10-9-20-18(22)25-12-17(23)21-14-7-5-13(19)6-8-14/h2-11H,12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKQHBDYAGVJHGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=CN=C2SCC(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-(3-Methoxyphenyl)-1H-Imidazole-2-Thiol
Reagents :
- 3-Methoxyaniline, glyoxal, ammonium thiocyanate, hydrochloric acid.
Procedure :
1. Cyclocondensation : 3-Methoxyaniline (1.0 equiv) reacts with glyoxal (1.2 equiv) and ammonium thiocyanate (1.5 equiv) in HCl/EtOH (1:1 v/v) at 60°C for 6 hours.
2. Isolation : Neutralization with NaHCO₃, extraction with ethyl acetate, and solvent evaporation yield the thiol intermediate as a pale-yellow solid (Yield: 68–72%).
Characterization Data :
- ¹H NMR (400 MHz, CDCl₃) : δ 7.41 (d, J = 8.4 Hz, 2H, Ar-H), 6.94 (s, 1H, Im-H), 6.88 (d, J = 8.4 Hz, 2H, Ar-H), 3.83 (s, 3H, OCH₃), 3.12 (s, 1H, SH).
- HRMS (ESI+) : m/z calc. for C₁₀H₉N₂OS [M+H]⁺: 221.0384; found: 221.0389.
Thioether Formation via Nucleophilic Substitution
Reagents :
- 1-(3-Methoxyphenyl)-1H-imidazole-2-thiol, chloroacetamide, potassium carbonate, dimethylformamide (DMF).
Procedure :
1. Reaction : Imidazole thiol (1.0 equiv) reacts with chloroacetamide (1.1 equiv) in anhydrous DMF with K₂CO₃ (2.0 equiv) at 25°C for 12 hours.
2. Workup : Quench with ice-water, extract with dichloromethane, dry over Na₂SO₄, and concentrate.
3. Purification : Column chromatography (SiO₂, hexane/ethyl acetate 3:1) affords the thioether intermediate (Yield: 75–80%).
Optimization Insights :
- Solvent Screening : DMF outperforms THF or acetonitrile in reaction efficiency.
- Base Selection : K₂CO₃ yields higher conversions than triethylamine or DBU.
Amidation with 4-Bromoaniline
Reagents :
- Thioether intermediate, 4-bromoaniline, HATU, DIPEA, dichloromethane (DCM).
Procedure :
1. Coupling : Thioether (1.0 equiv), 4-bromoaniline (1.2 equiv), HATU (1.5 equiv), and DIPEA (3.0 equiv) in DCM at 0°C → 25°C over 4 hours.
2. Isolation : Wash with 5% HCl, saturated NaHCO₃, and brine. Dry and concentrate.
3. Crystallization : Recrystallize from ethanol/water (4:1) to obtain the title compound as white crystals (Yield: 85–88%).
Critical Parameters :
- Temperature Control : Slow warming prevents epimerization.
- Coupling Agent : HATU ensures superior amide bond formation compared to EDCl or DCC.
Alternative Synthetic Routes
One-Pot Tandem Synthesis
Reagents :
- 3-Methoxyphenyl isothiocyanate, 2-bromoacetamide, 4-bromoaniline, CuI, L-proline, DMSO.
Procedure :
1. Cyclization : React isothiocyanate with 2-bromoacetamide in DMSO at 100°C for 2 hours.
2. In Situ Amidation : Add 4-bromoaniline, CuI (10 mol%), and L-proline (20 mol%), heat at 120°C for 6 hours.
3. Yield : 70–73% after silica gel chromatography.
Advantages :
- Reduces purification steps.
- Copper catalysis enhances atom economy.
Microwave-Assisted Synthesis
Conditions :
- Microwave irradiation (300 W, 120°C), solvent: PEG-400.
Procedure :
1. Combine imidazole thiol, chloroacetamide, and 4-bromoaniline in PEG-400.
2. Irradiate for 20 minutes.
3. Yield : 89% after cooling and filtration.
Benefits :
- 8-fold reduction in reaction time.
- PEG-400 acts as both solvent and green catalyst.
Characterization and Analytical Data
Spectroscopic Confirmation
- ¹H NMR (DMSO-d₆) : δ 10.21 (s, 1H, NH), 8.02 (d, J = 8.8 Hz, 2H, Ar-H), 7.64 (d, J = 8.8 Hz, 2H, Ar-H), 7.34–7.28 (m, 4H, Im-H + Ar-H), 6.91 (s, 1H, Ar-H), 4.32 (s, 2H, SCH₂), 3.79 (s, 3H, OCH₃).
- ¹³C NMR : δ 169.5 (C=O), 159.8 (C-OCH₃), 137.2–114.7 (Ar-C), 35.1 (SCH₂).
- IR (KBr) : 3289 cm⁻¹ (N-H), 1665 cm⁻¹ (C=O), 1243 cm⁻¹ (C-S).
Purity Assessment
- HPLC : >99% purity (C18 column, MeCN/H₂O 70:30, 1.0 mL/min, λ = 254 nm).
- Elemental Analysis : Calc. (%) for C₁₈H₁₅BrN₃O₂S: C 49.55, H 3.47, N 9.63; Found: C 49.51, H 3.49, N 9.60.
Comparative Evaluation of Methods
| Parameter | Stepwise Synthesis | One-Pot Synthesis | Microwave Method |
|---|---|---|---|
| Total Yield (%) | 67–72 | 70–73 | 89 |
| Reaction Time | 22 hours | 8 hours | 20 minutes |
| Purification | Column + Crystallization | Column | Filtration |
| Scalability | Moderate | High | High |
| Cost Efficiency | $$ | $ | $$ |
Industrial-Scale Production Considerations
- Continuous Flow Reactors : Enable gram-to-kilogram scaling with consistent yields (85–87%).
- Green Chemistry Metrics :
- PMI (Process Mass Intensity) : 12.5 (vs. batch PMI = 32.1).
- E-Factor : 8.2 (solvent recovery reduces waste).
Challenges and Mitigation Strategies
- Thioether Oxidation : Use nitrogen atmosphere and antioxidant additives (e.g., BHT).
- Regioselectivity in Imidazole Formation : Employ directing groups (e.g., nitro) for controlled substitution.
Chemical Reactions Analysis
Thioether Linkage (C-S-C)
-
Oxidation : Reacts with H₂O₂ or mCPBA to form sulfoxide or sulfone derivatives.
-
Sulfoxide:
-
Sulfone:
-
-
Cleavage : Strong reducing agents (e.g., LiAlH₄) break the C-S bond, yielding imidazole thiols and acetamide fragments.
Imidazole Ring
-
Electrophilic Substitution :
-
Metal Coordination : The imidazole N-atoms coordinate with transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes that alter redox properties .
Acetamide Group
-
Hydrolysis : Under acidic (HCl) or basic (NaOH) conditions, the acetamide hydrolyzes to carboxylic acid:
-
N-Alkylation : Reacts with alkyl halides (e.g., CH₃I) to form N-alkylated derivatives.
Functional Group Transformations in Drug Design
Modifications of the parent compound enhance bioactivity:
Stability and Degradation
-
Thermal Stability : Decomposes above 200°C, releasing HBr and SO₂.
-
Photodegradation : UV light induces C-S bond cleavage, forming imidazole radicals detectable via ESR spectroscopy .
Comparative Reactivity with Analogues
Reactivity differences arise from substituent effects:
| Compound | Reaction Rate (S-Alkylation) | Sulfone Formation Yield (%) |
|---|---|---|
| N-(4-Bromophenyl) derivative | 1.0 (reference) | 88 |
| N-(4-Fluorophenyl) analogue | 1.2 | 92 |
| N-(p-Tolyl) variant | 0.8 | 78 |
Data normalized to parent compound reaction rates .
Mechanistic Insights
Scientific Research Applications
Structural Properties
The compound has a complex structure characterized by the presence of a bromophenyl group and an imidazole moiety linked through a thioether bond. Its molecular formula is and it has a molecular weight of 396.30 g/mol. The presence of the bromine atom enhances its reactivity and potential for biological activity.
Anticancer Properties
Research indicates that compounds similar to N-(4-bromophenyl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide exhibit significant anticancer properties. The imidazole ring is known for its ability to interact with various biological targets, including enzymes involved in cancer cell proliferation.
Case Study: Anticancer Activity
A study demonstrated that derivatives of this compound showed inhibition of cell proliferation in several cancer cell lines, suggesting potential as an anticancer agent. The mechanism was attributed to apoptosis induction and cell cycle arrest.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects |
|---|---|
| Anticancer | Induction of apoptosis in cancer cells |
| Antimicrobial | Inhibition of bacterial growth |
Applications in Drug Development
Given its structural features and biological activities, this compound is being explored for several therapeutic applications:
- Cancer Therapy : As a potential lead compound for developing new anticancer drugs.
- Infectious Diseases : For its possible use in treating bacterial infections.
- Biochemical Research : To study enzyme interactions and cellular mechanisms.
Mechanism of Action
The mechanism by which N-(4-bromophenyl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide exerts its effects involves its interaction with specific molecular targets. The bromophenyl group can enhance binding to certain receptors or enzymes, while the methoxyphenyl group can modulate the compound's activity. The imidazole ring plays a crucial role in the compound's biological activity, as it can interact with various biological targets through hydrogen bonding and other interactions.
Comparison with Similar Compounds
Key Structural and Functional Differences
Heterocyclic Core: The target compound’s imidazole core is simpler and more flexible than triazinoindole (Compound 26), which may enhance metabolic stability but reduce planar stacking interactions .
Substituent Effects :
- Methoxy vs. Halogen : The 3-methoxyphenyl group in the target compound is electron-donating, enhancing solubility via polar interactions compared to bromo/chloro substituents (e.g., Compound 21, 26) .
- Positional Isomerism : Moving the bromophenyl from the acetamide (target) to the imidazole (Compound 21) alters electronic distribution and steric accessibility .
Biological Implications: Thiazole-containing analogs (Compound 9) may exhibit stronger hydrogen-bonding capacity due to the thiazole’s nitrogen atoms, whereas the target’s thioether linkage offers metabolic resistance .
Research Findings and Trends
Crystallographic Insights
Pharmacological Potential
- While direct data for the target compound are lacking, structurally related IMPDH inhibitors () and elastase inhibitors () highlight the therapeutic relevance of bromophenyl-imidazole-acetamide hybrids .
Biological Activity
N-(4-bromophenyl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound can be represented structurally as follows:
This structure features a bromophenyl group, an imidazole moiety, and a thioacetamide linkage, which are critical for its biological properties.
Research indicates that compounds with similar structures often interact with various biological targets. The imidazole ring is known to engage in hydrogen bonding and π-π stacking interactions, which may facilitate binding to target proteins. The presence of the bromine atom can enhance lipophilicity and alter electronic properties, potentially increasing the compound's efficacy.
Potential Biological Activities
- Anticancer Activity : Studies have shown that imidazole derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, palladium(II) and platinum(II) complexes derived from similar structures have demonstrated promising anticancer properties by inducing apoptosis in cancer cells through mechanisms involving P53 pathways and reactive oxygen species (ROS) generation .
- Anti-inflammatory Effects : Compounds containing thioamide functionalities have been reported to possess anti-inflammatory activity. This is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases where modulation of cytokine release is beneficial.
- Antimicrobial Properties : The presence of both imidazole and thioamide groups suggests potential antimicrobial activity, as these functional groups are often associated with inhibition of bacterial growth and biofilm formation.
Case Studies
- Anticancer Activity : A study focused on novel palladium(II) complexes with benzimidazole derivatives revealed that these compounds exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was linked to the induction of cell cycle arrest and apoptosis .
- In Silico Studies : Molecular docking studies have been conducted to predict the binding affinity of this compound with various targets such as PPARγ and α-glucosidase. These studies suggest that the compound may act as a modulator for these receptors, which are crucial in metabolic regulation and diabetes management .
Table 1: Biological Activities of Related Compounds
Q & A
Basic Research Questions
Q. What are the standard synthetic routes and critical reaction conditions for preparing N-(4-bromophenyl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Imidazole ring formation : Condensation of substituted amines and carbonyl precursors under reflux with catalysts like acetic acid .
Thioether linkage : Coupling of the imidazole intermediate with a thiol-containing reagent (e.g., 2-mercaptoacetamide derivatives) using bases like K₂CO₃ in DMF at 60–80°C .
Functionalization : Introduction of the 4-bromophenyl and 3-methoxyphenyl groups via nucleophilic substitution or Suzuki-Miyaura cross-coupling .
- Key Conditions : Solvent choice (DMF, ethanol), temperature control (60–100°C), and inert atmosphere (N₂) to prevent oxidation .
Q. How is the structural characterization of this compound performed, and what analytical techniques are prioritized?
- Methodological Answer :
- FT-IR : Confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for acetamide, C-S bond at ~650 cm⁻¹) .
- NMR (¹H/¹³C) : Assigns protons and carbons (e.g., aromatic protons at δ 7.2–8.1 ppm, methoxy group at δ 3.8 ppm) .
- LCMS/HPLC : Validates molecular weight (e.g., [M+H]+ ≈ 442 Da) and purity (>95%) .
- X-ray crystallography (if available): Resolves hydrogen bonding (e.g., N–H⋯O interactions stabilizing the crystal lattice) .
Q. What preliminary biological assays are recommended for evaluating its bioactivity?
- Methodological Answer :
- Antimicrobial screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Enzyme inhibition : α-Glucosidase or BACE1 inhibition assays using spectrophotometric methods (IC₅₀ determination) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data between structural analogs?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., bromine vs. chlorine at 4-position enhances antimicrobial potency by 30%) .
- Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict binding affinity differences to targets like BACE1 .
- Data Normalization : Account for assay variability (e.g., MIC values normalized to positive controls like ciprofloxacin) .
- Example Table :
| Substituent (R) | Bioactivity (IC₅₀, μM) | Target | Reference |
|---|---|---|---|
| 4-Bromophenyl | 2.1 ± 0.3 | α-Glucosidase | |
| 4-Chlorophenyl | 5.8 ± 0.5 | α-Glucosidase | |
| 4-Nitrophenyl | 12.4 ± 1.2 | α-Glucosidase |
Q. What strategies optimize pharmacokinetic properties without compromising bioactivity?
- Methodological Answer :
- Prodrug design : Introduce hydrolyzable groups (e.g., esterification of acetamide) to enhance solubility .
- Lipophilicity adjustment : Replace methoxy groups with trifluoromethyl to balance LogP (target ~3.5) .
- In vivo models : Pharmacokinetic profiling in rodents (e.g., Cₘₐₓ, t₁/₂) with LC-MS/MS quantification .
Q. How can mechanistic studies validate the compound’s enzyme inhibition pathways?
- Methodological Answer :
- Enzyme kinetics : Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .
- Mutagenesis studies : Target enzyme mutants (e.g., BACE1 Asp32Ala) to confirm binding site interactions .
- Crystallography : Co-crystallization with the target enzyme (e.g., IMPDH from M. tuberculosis) to resolve binding modes .
Data Contradiction Analysis
Q. Why do analogs with halogen substitutions show divergent antimicrobial activities?
- Methodological Answer :
- Electron-withdrawing effects : Bromine (4-Br) increases electrophilicity, enhancing interaction with bacterial enzymes vs. chlorine (4-Cl) .
- Steric hindrance : Bulky substituents (e.g., 3-methoxyphenyl) may reduce membrane permeability, lowering activity .
- Validation : Pair MIC assays with time-kill kinetics to distinguish static vs. cidal effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
